

Toxicological Profile of p-Cresyl Isovalerate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *p*-Cresyl isovalerate

Cat. No.: B1584962

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresyl isovalerate (CAS No. 55066-56-3), also known as 4-methylphenyl 3-methylbutanoate, is a flavoring and fragrance ingredient utilized in the food and cosmetic industries.[1][2] As an ester of p-cresol and isovaleric acid, its safety assessment, in the absence of extensive direct toxicological data, relies on a scientifically established read-across approach from its hydrolysis products.[3] This technical guide provides a comprehensive overview of the available toxicological data for **p-cresyl isovalerate** and its metabolites, p-cresol and isovaleric acid, to inform researchers, scientists, and drug development professionals.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C12H16O2	[4]
Molecular Weight	192.25 g/mol	[4]
Appearance	Colorless liquid	[5]
Odor	Tobacco-like, animal, sweet herbaceous	[5]
Solubility	Insoluble in water; soluble in oils and miscible in ethanol	[6]
Boiling Point	103 °C @ 2 mmHg	[5]
Flash Point	98.5 °C	[7]

Toxicological Data

Consistent with the approach for many flavoring esters, the toxicological profile of **p-cresyl isovalerate** is primarily derived from data on its expected hydrolysis products in the body: p-cresol and isovaleric acid. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **p-cresyl isovalerate** and expressed "no safety concern at current levels of intake when used as a flavouring agent." [1]

Acute Toxicity

While specific acute toxicity data for **p-cresyl isovalerate** is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the H302 "Harmful if swallowed" hazard statement, placing it in Acute Toxicity Category 4 (oral). [1] For its hydrolysis products and structural analogs, the following data are available:

Substance	Test	Species	Route	Value	Reference
p-Cresol	LD50	Rat	Oral	1350 mg/kg bw (in olive oil)	[8]
p-Cresyl Isobutyrate	LD50	Rat	Oral	3980 mg/kg bw	[9]
p-Cresyl Isobutyrate	LD50	Rabbit	Dermal	3970 µL/kg bw	[9]

Skin and Eye Irritation

Material Safety Data Sheets and other sources classify **p-cresyl isovalerate** as a skin and eye irritant.[6]

Skin Sensitization

No specific skin sensitization studies, such as the Local Lymph Node Assay (LLNA), were identified for **p-cresyl isovalerate**. For the structurally related p-tolyl isobutyrate, the skin sensitization endpoint was evaluated using the Dermal Sensitization Threshold (DST) for reactive materials, and the exposure was found to be below the threshold.[10]

Genotoxicity

No direct genotoxicity data for **p-cresyl isovalerate** was found. However, its hydrolysis product, p-cresol, has been evaluated.

Substance	Test	System	Result	Reference
p-Cresol	Ames Test	S. typhimurium	Negative	[11]
p-Cresol	In vitro Chromosome Aberration	-	Clastogenic	[11]
p-Cresol	In vivo Dominant Lethal	Mouse	Negative	[11]

Overall, based on a weight of evidence approach for p-cresol and related substances, a significant genotoxic concern for **p-cresyl isovalerate** at current exposure levels is not anticipated.

Repeated Dose Toxicity

Subchronic toxicity data for **p-cresyl isovalerate** is not available. The safety assessment relies on data from its hydrolysis product, p-cresol.

Substance	Study Duration	Species	NOAEL	Effects Observed at Higher Doses	Reference
p-Cresol	28-day & 13-week	Rat, Mouse	≥ 50 mg/kg bw/day	Increased liver and kidney weights, nasal epithelia and forestomach atrophy	[11]

Experimental Protocols

Detailed experimental protocols for toxicological studies on **p-cresyl isovalerate** are not publicly available. However, such studies would typically follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Oral LD50 Study (Following OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method)

- Test Animals: Typically, young adult female rats are used.
- Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

- **Dose Administration:** The test substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose based on available information.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Necropsy:** A gross necropsy is performed on all animals at the end of the study.
- **Data Analysis:** The LD50 is estimated based on the mortality observed at different dose levels.

Dermal Irritation Study (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion)

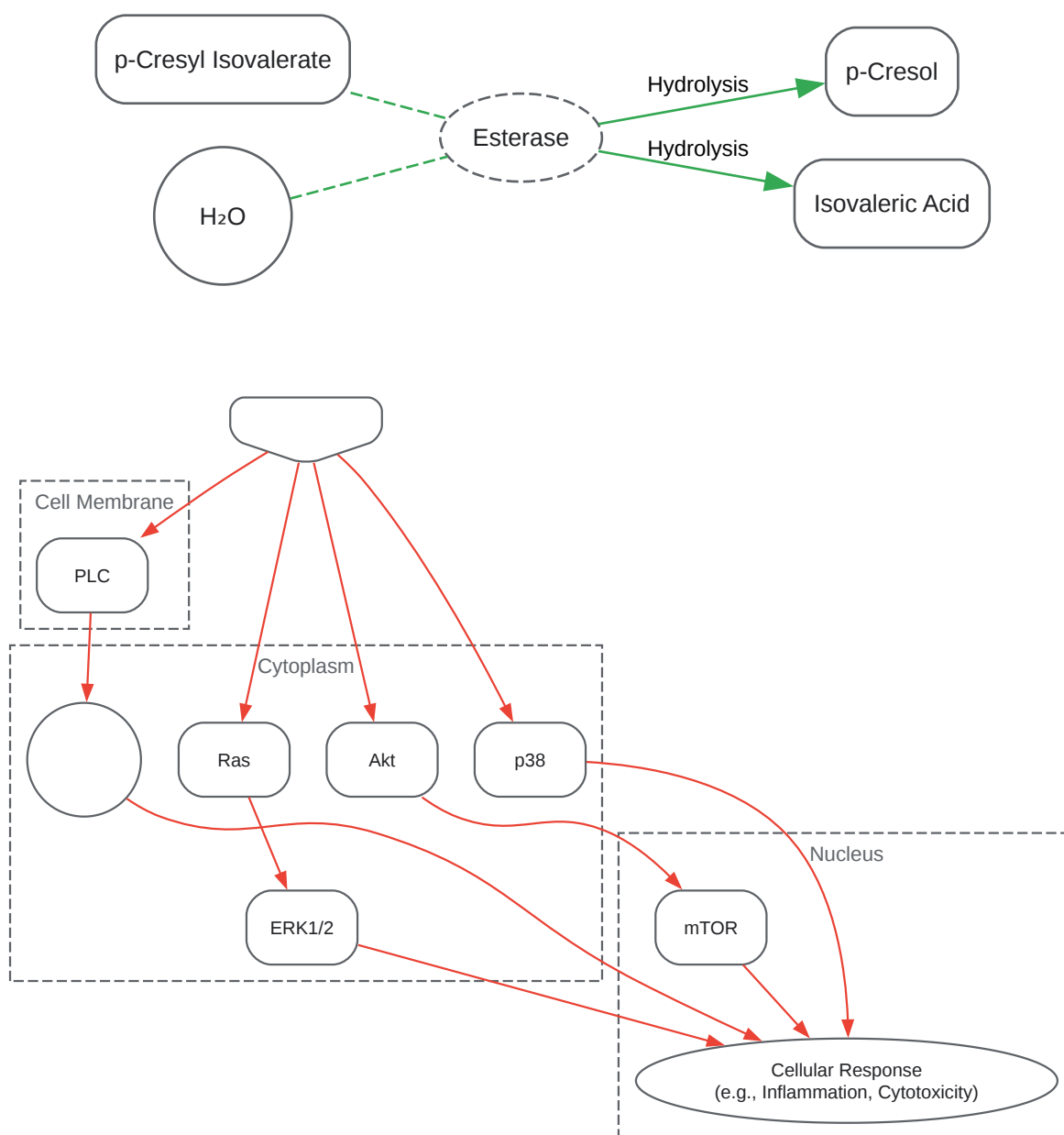
- **Test Animals:** Albino rabbits are typically used.
- **Preparation:** The fur on the dorsal area of the trunk is clipped.
- **Application:** A small amount of the test substance is applied to a small area of skin under a gauze patch.
- **Exposure:** The patch is left in place for a specified period (e.g., 4 hours).
- **Observation:** The skin is examined for signs of erythema and edema at specified intervals after patch removal.
- **Scoring:** The reactions are scored according to a standardized system (e.g., Draize scale).

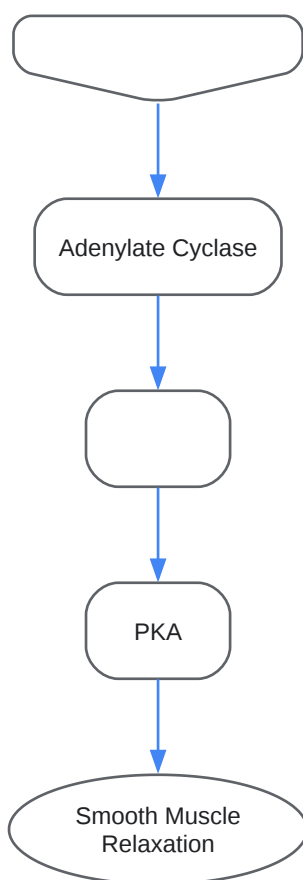
Local Lymph Node Assay (LLNA) for Skin Sensitization (Following OECD Guideline 429)

- **Test Animals:** Typically, female CBA/J mice are used.
- **Application:** The test substance is applied to the dorsum of both ears for three consecutive days.
- **Cell Proliferation Measurement:** On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.
- **Sample Collection:** The draining auricular lymph nodes are excised and weighed.

- **Data Analysis:** The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radiolabel. A stimulation index (SI) is calculated, and a substance is classified as a sensitizer if the SI exceeds a certain threshold (typically 3).

Visualizations





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